N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Data Gap Chemical Biology Procurement Risk

Researchers seeking a structurally unique benzamide building block with a reactive 5-formyl group face limited public bioactivity data and variable supplier quality. This compound offers a defined scaffold for covalent inhibitor design, photobase generator studies, and aldehyde-based bioconjugation. - Reactive 5-formyl handle for targeted covalent inhibitor or hydrazone ligation applications - Pyridinylmethoxy substituent enables potential photolabile material properties - Sourced with batch-specific analytical characterization (≥90% purity); custom validation required before use in critical assays

Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
CAS No. 1131604-86-8
Cat. No. B12281348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
CAS1131604-86-8
Molecular FormulaC21H18N2O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=O)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
InChIInChI=1S/C21H18N2O3/c1-15-5-6-16(13-24)12-20(15)23-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-22-18/h2-13H,14H2,1H3,(H,23,25)
InChIKeyOFTIVOLVGWAZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1131604-86-8)


A comprehensive search of primary literature, patents, and authoritative databases was conducted for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1131604-86-8). This benzamide derivative is classified as an organic compound with a formyl group, a methyl-substituted phenyl ring, and a pyridine-derived methoxy substituent . However, no publicly available quantitative biological, pharmacological, or material science data from primary research papers, patents, or authoritative databases were found to establish its baseline characteristics for scientific procurement decisions . The available information is limited to generic physicochemical properties from vendor listings, which are insufficient for evidence-based selection.

Risks of Generic Substitution for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide


The absence of quantitative performance data for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide and its closest analogs makes generic interchange a high-risk scenario. Without comparative data on target engagement, selectivity, stability, or functional activity, any substitution carries unknown risks of assay failure, batch-to-batch variability, and loss of experimental relevance. The structural uniqueness of the 5-formyl-2-methylphenyl motif suggests potential for specific covalent interactions or material properties that cannot be assumed to be replicated by other in-class compounds . Rigorous in-house validation and sourcing from a qualified vendor are mandatory.

Quantitative Differentiation Evidence for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide


No Publicly Available Comparator-Based Evidence Found

An exhaustive search of PubMed, Google Patents, PubChem, and other authoritative databases yielded no direct head-to-head comparisons, cross-study comparable data, or class-level inferences with quantitative data for this compound against any specific analog [1]. All quantitative evidence dimensions—such as IC50, EC50, Ki, selectivity index, or material performance metrics—are absent from the public domain. The available vendor listings provide only basic molecular properties (MW: 346.38 g/mol, Formula: C21H18N2O3) without any biological or functional assay data.

Data Gap Chemical Biology Procurement Risk

Potential Application Scenarios for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide


Exploratory Medicinal Chemistry as a Covalent Probe Scaffold

Based on its structural features, the 5-formyl group may act as a covalent warhead for nucleophilic protein residues, making the compound a potential starting point for designing targeted covalent inhibitors. However, no documented activity data supports this use, and researchers must generate their own potency and selectivity profiles .

Material Science as a Photoactive Component

A patent (US12399427) describes related benzamide-pyridine scaffolds as photobase generators. The target compound's formyl substitution could theoretically offer differentiated photo-lability, but no quantitative quantum yield or wavelength-specific data was found for this exact structure, necessitating custom testing [1].

Chemical Biology Tool for Bioorthogonal Ligation

The aldehyde moiety present in the 5-formyl group is a classic handle for hydrazone or oxime ligation. While this is a class-level inference, no direct evidence confirms this compound's reactivity or selectivity in complex biological media, meaning each application requires independent validation .

Quote Request

Request a Quote for N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.